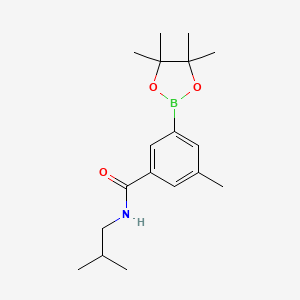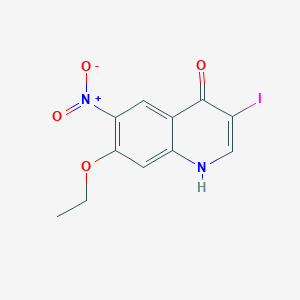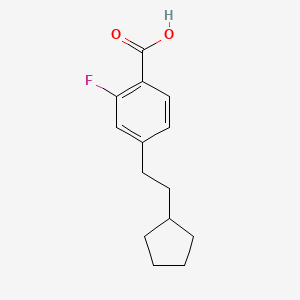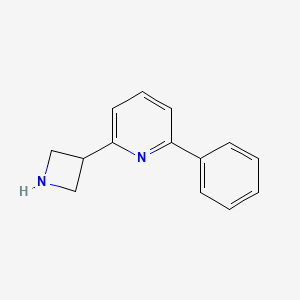
2-(3-Azetidinyl)-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azetidinyl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 6-position and an azetidinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinyl ring can be formed via the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The phenylpyridine moiety can be synthesized separately and then coupled with the azetidinyl ring through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as esterification, cyclization, and coupling reactions, with careful control of reaction conditions to ensure high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Azetidinyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Azetidinyl)-6-phenylpyridine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidinyl and pyridine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
2-(3-Azetidinyl)pyridine: Lacks the phenyl group, making it less hydrophobic and potentially less potent in certain applications.
6-Phenylpyridine: Lacks the azetidinyl group, which may reduce its reactivity and versatility in chemical reactions.
2-(3-Azetidinyl)-6-methylpyridine: Substitutes the phenyl group with a methyl group, altering its steric and electronic properties
Uniqueness: 2-(3-Azetidinyl)-6-phenylpyridine is unique due to the presence of both the azetidinyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-6-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2 |
Clave InChI |
LNDFZOZJLQXFHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


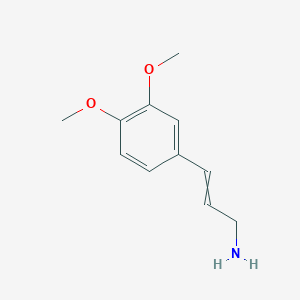
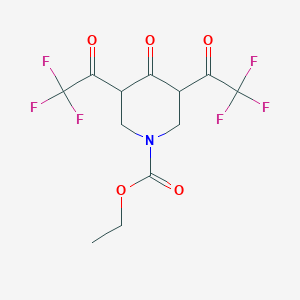
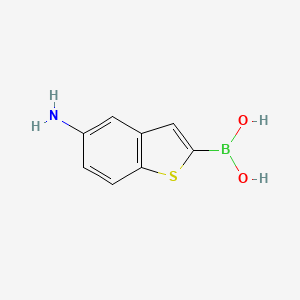
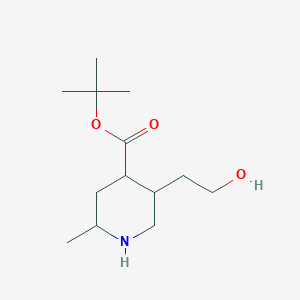
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
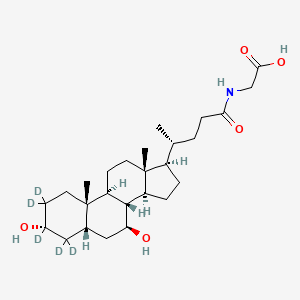
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
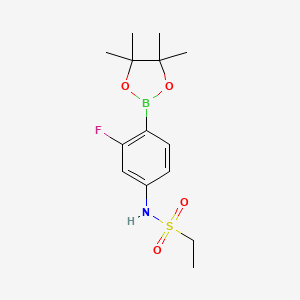
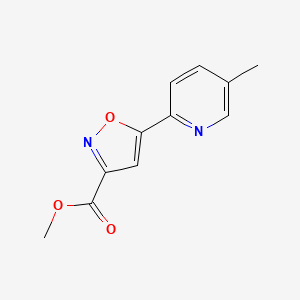
![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)

